N6-Methyladenosine-5'-monophosphate sodium salt

Catalog No.
S875035
CAS No.
81921-35-9
M.F
C11H14N5Na2O7P
M. Wt
405.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N6-Methyladenosine-5'-monophosphate sodium salt

CAS Number

81921-35-9

Product Name

N6-Methyladenosine-5'-monophosphate sodium salt

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate

Molecular Formula

C11H14N5Na2O7P

Molecular Weight

405.21 g/mol

InChI

InChI=1S/C11H16N5O7P.2Na/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(23-11)2-22-24(19,20)21;;/h3-5,7-8,11,17-18H,2H2,1H3,(H,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t5-,7-,8-,11-;;/m1../s1

InChI Key

HFOKUKRAZPHTHH-LYYWGVPGSA-L

SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Molecular Structure Analysis

The key features of m6AMP-Na's structure include:

  • Adenine ring: A six-membered aromatic ring containing nitrogen atoms, responsible for its role as a nucleobase.
  • Ribose sugar: A five-membered sugar ring with a hydroxyl group attached to each carbon except C1'.
  • Phosphate group: PO4 attached to C5' of the ribose, crucial for its role as a nucleotide.
  • Methyl group (CH3): Attached to the N6 position of the adenine ring, differentiating it from adenosine monophosphate (AMP). []

This unique structure allows m6AMP-Na to interact with specific enzymes and proteins involved in cellular processes.


Chemical Reactions Analysis

Synthesis

Other Reactions:

  • Activation of Glycogen Phosphorylase b (GPb): m6AMP-Na acts as an activator of the enzyme GPb, which is crucial for glycogen breakdown in muscle and liver tissues. The exact mechanism is still being explored, but it's believed to involve binding to an allosteric site on the enzyme, inducing a conformational change that increases its activity.
  • Inhibition of Adenylate Kinase II: In rat studies, m6AMP-Na has been shown to inhibit the enzyme adenylate kinase II, which is involved in ATP production []. However, the significance of this finding in other organisms remains unclear.
  • Immunoprecipitation: m6AMP-Na can be used as a tool in immunoprecipitation experiments to pull down molecules containing the N6-methyladenosine modification.

Balanced chemical equations are not applicable for these biological processes as they involve complex interactions between multiple molecules and enzymes.


Physical And Chemical Properties Analysis

  • Molecular Formula: C11H16N5O7P • 2Na (1)
  • Molecular Weight: 407.23 g/mol (1)
  • Appearance: Crystalline solid (2)
  • Solubility: Soluble in Phosphate Buffered Saline (PBS) at 10 mg/ml (pH 7.2) (2)
  • Other properties: Data on melting point, boiling point, and stability is currently unavailable.

Substrate for N6-Methyladenosine (m6A) Modification Studies

m6A-MP functions as a substrate for enzymes involved in RNA methylation, specifically methyltransferases that introduce an methyl group at the N6 position of adenosine within RNA molecules (). This process, known as N6-methyladenosine (m6A) modification, is a prevalent RNA methylation that influences RNA stability, processing, and translation (). By studying the interaction of m6A-MP with these enzymes, researchers can gain insights into the mechanisms and regulation of m6A modification.

N6-Methyladenosine (m6A) Immunoprecipitation

m6A-MP's structure also allows it to be used in N6-methyladenosine (m6A) ribonucleoprotein (RNP) immunoprecipitation experiments (). In these experiments, m6A-MP acts as a competitor for binding sites on anti-m6A antibodies. This competitive binding helps isolate m6A-containing RNA molecules from cellular extracts, enabling researchers to identify and characterize proteins associated with m6A-modified RNA.

Sequence

N

Dates

Modify: 2023-08-16

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